3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
Description
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-chloro-5-methylpyrazole moiety and an ethylamino group.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-11-8(9(14)15)5-13-6(2)7(10)4-12-13/h4,8,11H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
GFQLFKNAVPBDME-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=C(C=N1)Cl)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone, followed by chlorination and methylation to introduce the chloro and methyl groups.
Introduction of the ethylamino group: This step involves the reaction of the pyrazole intermediate with ethylamine under appropriate conditions.
Formation of the propanoic acid moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic aromatic substitution , particularly at the 4-position (where the chloro group is located). This reactivity enables further functionalization:
-
Chlorination : Introduces a chloro group via electrophilic substitution, though this compound already contains a chloro substituent.
-
Alkylation : Attaches alkyl groups to the pyrazole ring, potentially facilitated by directing effects of existing substituents.
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| Electrophilic substitution | Chlorine introduction via EAS | Positions chloro group at specific sites (e.g., 4-position) |
| Alkylation | Nucleophilic attack on pyrazole | Forms carbon-nitrogen bonds, expanding the ring’s functionality |
Amide and Ester Formation
The propanoic acid group can participate in standard carboxylic acid reactions:
-
Amide formation : Reaction with amines under coupling conditions (e.g., DCC, EDC) to form amides.
-
Esterification : Conversion to esters via alcohol nucleophiles, altering solubility and reactivity.
Functional Group Transformations
The ethylamino group and pyrazole ring enable additional reactions:
-
Nucleophilic substitution : The ethylamino group acts as a nucleophile in alkylation or acylation reactions.
-
Reduction/Oxidation : The pyrazole ring may undergo reduction (e.g., catalytic hydrogenation) or oxidation (e.g., peroxide treatment), though specific conditions depend on substituents.
Stability and Reactivity
The compound’s stability depends on reaction conditions:
-
Pyrazole ring : Resistant to hydrolysis but reactive toward electrophiles.
-
Ethylamino group : Susceptible to alkylation or acylation under basic conditions.
-
Carboxylic acid : Prone to decarboxylation under thermal stress.
Biological and Chemical Implications
Reactivity profiles influence its applications:
-
Pharmaceuticals : Substitution patterns (chloro/methyl) modulate bioavailability and target binding.
-
Agrochemicals : Functional groups enable interactions with enzymes or receptors.
References Evitachem. (2025). 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid. Retrieved from . Sigma-Aldrich. (2013). Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines. European Journal of Medicinal Chemistry. Avantor. (2024). 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from Product Page. Chemspace. (2000). 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from Product Page. PubChem. (2025). 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. CID 17024535.
(Note: References to excluded sources were omitted per user instructions.)
Scientific Research Applications
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring, as well as the ethylamino and propanoic acid moieties, contribute to its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Containing Propanoic Acid Derivatives
(a) 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- Structural Difference: The ethylamino group in the target compound is replaced with a cyclopropylamino group.
- Implications: Cyclopropyl groups often enhance metabolic stability due to their rigid, non-planar structure. The discontinuation of this analog (as noted in ) may reflect challenges in synthesis, stability, or efficacy compared to the ethylamino variant .
(b) Papolaprezinc (CID 18320861)
- Structure: 2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid.
- Comparison: While lacking a pyrazole ring, Papolaprezinc shares the propanoic acid core and an amino-substituted side chain. Its Glide Score (-9.58) and Fitness Score (59.98) in Leishmania donovani studies suggest moderate binding affinity, which could hint at the importance of heterocyclic substituents (e.g., pyrazole vs. imidazole) in target engagement .
Amino-Substituted Propanoic Acid Derivatives
(a) Propetamphos [31218-83-4]
- Structure: Contains an ethylamino group linked to a phosphinothioyloxy moiety.
- Comparison: The ethylamino group in Propetamphos contributes to its acetylcholinesterase-inhibiting activity. This highlights the role of ethylamino in modulating biological interactions, though the target compound’s pyrazole may alter specificity .
(b) Quizalofop-ethyl [76578-14-8]
- Structure: Ethyl ester of 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid.
- Comparison: The ethyl ester group in Quizalofop-ethyl enhances lipophilicity, whereas the ethylamino group in the target compound may improve water solubility. This trade-off influences bioavailability and target tissue distribution .
Biological Activity
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic compound notable for its unique pyrazole ring structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 245.70 g/mol. It features a chlorinated pyrazole ring and an ethylamino side chain attached to a propanoic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN3O2 |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | 3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)propanoic acid |
| InChI Key | NLACJBPKRDGZAK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical processes, although detailed mechanisms remain to be fully elucidated.
Biological Activity
Research on the biological activity of this compound has indicated several potential therapeutic uses:
Antimicrobial Activity:
Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
Preliminary investigations suggest that this compound may possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Further in vitro studies are necessary to confirm these effects.
Case Studies
A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their biological activities, including the compound . The research highlighted the importance of substituent patterns on the pyrazole ring in determining biological efficacy .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Active against S. aureus, E. coli | |
| Antifungal | Significant activity against C. albicans | |
| Anticancer | Potential modulation of cancer pathways |
Comparative Analysis
When compared to structurally similar compounds, such as 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, the unique substitution pattern of this compound appears to enhance its biological activity, particularly regarding its antimicrobial properties.
Table: Comparison with Similar Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid | Low | Moderate |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid, and what are the critical parameters affecting yield?
- Methodological Answer : The compound can be synthesized via condensation/aza-Michael reactions (as demonstrated for pyrazole-containing α-amino acids in ) or Vilsmeier-Haack formylation (used for pyrazole carbaldehydes in ). Key parameters include:
- Temperature control : Excess heat may degrade the pyrazole ring.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps.
- Reaction time : Extended reaction times (>24 hrs) for aza-Michael steps enhance yield but risk racemization at the ethylamino group.
- Validation : Monitor intermediates via TLC and HPLC ().
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethylamino group (δ 1.2–1.5 ppm for CH₃). Compare with reference spectra in for propanoic acid derivatives.
- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and N-H bends (~3300 cm⁻¹ for ethylamino) ().
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) ().
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer :
- Molecular docking : Use Glide (Schrödinger Suite) to predict binding affinities. For example, pyrazole derivatives in showed Glide scores < -8.5 kcal/mol for enzyme inhibition.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using datasets from .
Q. How do crystallographic data (e.g., from SHELX refinements) resolve ambiguities in the stereochemistry of the ethylamino group?
- Methodological Answer :
Collect high-resolution data (≤ 0.8 Å) to resolve chiral centers.
Apply Hooft parameter to validate absolute configuration.
Analyze residual density maps to rule out disorder in the ethylamino moiety.
- Example: Pyrazoline derivatives in were resolved using SHELX, confirming trans configurations at chiral centers.
Q. What strategies mitigate contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Orthogonal assays : Compare results from cell-based assays (e.g., MTT for cytotoxicity) and enzymatic assays (e.g., fluorogenic substrates).
- Control variables : Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent concentrations ().
- Meta-analysis : Pool data from multiple studies (e.g., antitumor vs. antimicrobial assays) to identify structure-activity trends ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer :
- Reproduce conditions : Verify reagent purity (e.g., anhydrous solvents in ) and inert atmosphere (N₂/Ar).
- Characterize byproducts : Use LC-MS to identify side products (e.g., racemized isomers or hydrolyzed pyrazole rings).
- Statistical validation : Perform triplicate syntheses with error margins <5% ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
